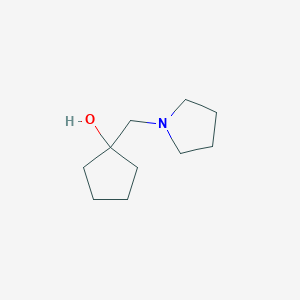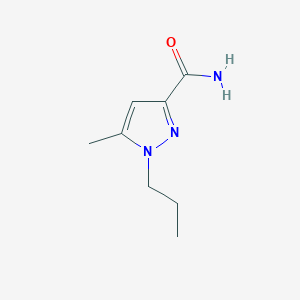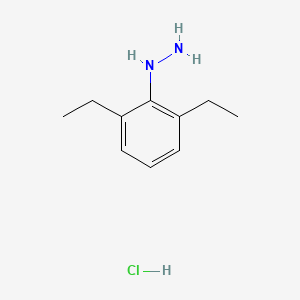
(2,6-Diethylphenyl)hydrazine hydrochloride
描述
(2,6-Diethylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C10H17ClN2. It is a derivative of hydrazine and is commonly used in various chemical reactions and research applications. The compound is known for its reactivity and is often utilized in the synthesis of other chemical entities.
作用机制
Target of Action
More research is needed to identify the specific targets and their roles .
Mode of Action
Hydrazine compounds are known to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Hydrazine compounds can affect various biochemical pathways, but the exact pathways influenced by this specific compound need further investigation .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Diethylphenyl)hydrazine hydrochloride typically involves the reaction of 2,6-diethylphenylhydrazine with hydrochloric acid. The process can be summarized as follows:
Starting Material: 2,6-diethylphenylhydrazine.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix 2,6-diethylphenylhydrazine and hydrochloric acid.
Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity level.
化学反应分析
Types of Reactions
(2,6-Diethylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or azo compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution Conditions: Reactions are typically carried out in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include nitroso compounds, azo compounds, amines, and substituted derivatives.
科学研究应用
(2,6-Diethylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the manufacture of dyes, pharmaceuticals, and other industrial chemicals.
相似化合物的比较
Similar Compounds
Phenylhydrazine Hydrochloride: Similar in structure but lacks the diethyl groups.
2,4-Diethylphenylhydrazine Hydrochloride: Similar but with different substitution pattern on the phenyl ring.
Hydrazine Hydrochloride: The simplest hydrazine derivative without any phenyl substitution.
Uniqueness
(2,6-Diethylphenyl)hydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other hydrazine derivatives. The presence of the diethyl groups influences its steric and electronic characteristics, making it suitable for specific applications in synthesis and research.
属性
IUPAC Name |
(2,6-diethylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-3-8-6-5-7-9(4-2)10(8)12-11;/h5-7,12H,3-4,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLLWONKDNEWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-2-(5,8-dioxo-4,7-diazaspiro[2.5]octan-6-yl)acetic acid](/img/structure/B1367661.png)
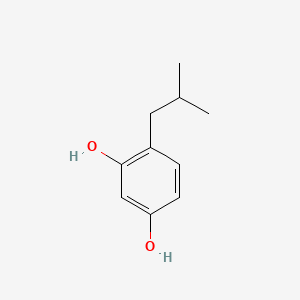

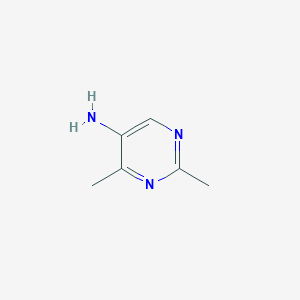


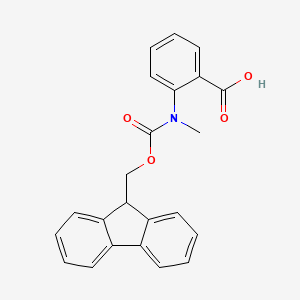
![[3-(3-Aminopropoxy)phenyl]methanol](/img/structure/B1367677.png)

